4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Description
This compound is a thiazole-based carboxamide derivative characterized by a 1,2-thiazole core substituted with a pyrrolidine-1-carbonyl group at position 3 and an amino group at position 2. The N-substituted benzyl moiety (4-ethylphenylmethyl) at the carboxamide position distinguishes it from simpler thiazole carboxamides. Its synthesis follows a multi-step protocol involving nitrile intermediates, ester hydrolysis, and amine coupling reactions, as demonstrated in analogous thiazole carboxamide syntheses .
Properties
IUPAC Name |
4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-2-12-5-7-13(8-6-12)11-20-17(23)16-14(19)15(21-25-16)18(24)22-9-3-4-10-22/h5-8H,2-4,9-11,19H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLZLDWYCZZNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.46 g/mol. Its structure includes a thiazole ring, an amine group, and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth. A notable study demonstrated that related thiazolidinone compounds exhibited significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| Compound 22c | 6.37 | PTP1B Inhibitor | |
| Compound 3f | - | Various Cancer Lines |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The modification of thiazole structures has shown promise in enhancing their activity against bacterial strains. For example, some thiazolidinone derivatives have demonstrated effective inhibition against pathogenic bacteria, indicating a potential application in treating infections .
Antidiabetic and Antioxidant Properties
The compound's structural features suggest potential antidiabetic and antioxidant activities. Thiazolidinone derivatives have been noted for their ability to lower blood glucose levels and exhibit antioxidant effects by scavenging free radicals . This aligns with the broader pharmacological profile of thiazole compounds.
The biological activities of thiazole derivatives often involve interactions at the molecular level with specific proteins or enzymes. For instance, studies on related compounds have revealed that they can inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes management. Molecular docking studies indicate that these compounds may bind effectively to active sites within these proteins, influencing their activity .
Case Studies
- Antiproliferative Effects : A study involving a series of thiazolidinones showed that certain derivatives could reduce tumor growth significantly compared to control groups. This was attributed to their ability to inhibit tubulin polymerization, a crucial process in cancer cell division .
- Antimicrobial Evaluation : In another case study, various thiazole derivatives were tested against common bacterial strains, resulting in notable zones of inhibition that suggest strong antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound shares structural homology with other thiazole carboxamides but differs in key substituents:
- 1,2-Thiazole Core : Common to all analogs, this heterocyclic scaffold contributes to π-π stacking and hydrogen-bonding interactions in target binding.
- Position 4: The amino group may enhance solubility or participate in charge-based interactions, similar to sulfonamide derivatives .
- N-Substituent : The 4-ethylphenylmethyl group confers lipophilicity, which may improve membrane permeability compared to smaller alkyl or heteroaromatic substituents (e.g., pyridinyl in [3a–s] analogs) .
Pharmacokinetic and Pharmacodynamic Hypotheses
While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Target Binding: Pyrrolidine-1-carbonyl may mimic natural substrates in enzymatic pockets, similar to sulfonamide groups in antibacterial agents (e.g., 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis mirrors established protocols for thiazole carboxamides, with coupling reagents (e.g., HATU, EDCI) enabling efficient amide bond formation .
- Activity Gaps : Unlike pyridinyl-substituted analogs with quantified kinase inhibition (IC50 ≤ 10 µM), the target compound lacks published activity data, necessitating further assays .
- Structural Trade-offs : While the ethylphenyl group may enhance bioavailability, it could hinder solubility, a common issue in lipophilic thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
